N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLYKMUQTNTEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydrobenzo[b][1,4]oxazepin core.
- An allyl group at position 5.
- A 4-fluorophenyl group linked via an acetamide moiety.
Molecular Formula: C22H24N2O
Molecular Weight: 348.44 g/mol
Pharmacological Activity
The biological activity of this compound has been investigated through various studies. The following sections summarize key findings related to its pharmacological properties.
Anticonvulsant Activity
Research indicates that derivatives of the oxazepin structure exhibit anticonvulsant properties. For instance, studies on similar compounds have shown significant activity in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism often involves modulation of GABA receptors and sodium channel blockade.
| Compound | ED50 (mg/kg) | Model | Mechanism |
|---|---|---|---|
| Oxazepin Derivative A | 15.2 | PTZ | GABA receptor modulation |
| Oxazepin Derivative B | 28.9 | MES | Sodium channel blockade |
Anticancer Activity
The oxazepin derivatives have also been evaluated for anticancer activity. In vitro studies have demonstrated that certain compounds can inhibit the growth of cancer cell lines. For example, a related compound showed a GI50 value of 10 nM against the CCRF-CEM leukemia cell line.
Antimicrobial Properties
Some studies have explored the antimicrobial potential of oxazepin derivatives. These compounds have shown activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents.
The biological activity of this compound appears to involve multiple mechanisms:
- GABAergic Modulation: Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission.
- Sodium Channel Blockade: The ability to block voltage-gated sodium channels contributes to anticonvulsant effects.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that may play a role in their overall biological activity.
Case Studies
Several case studies have highlighted the efficacy of oxazepin derivatives in treating neurological disorders and cancer:
- Case Study 1: A clinical trial involving patients with epilepsy demonstrated that a related oxazepin derivative significantly reduced seizure frequency compared to placebo.
- Case Study 2: In vitro studies on cancer cell lines showed that treatment with N-(5-allyl...) resulted in apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), emphasizing substituent variations and their implications:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Position and Halogen Effects: The target compound contains a 4-fluorophenylacetamide group, whereas the analog in substitutes chlorine at the same position. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and bioavailability compared to chlorine .
Allyl vs. In contrast, the ethyl group in is saturated, likely improving stability but reducing interaction with hydrophobic binding pockets.
Benzamide vs. Acetamide Linkages :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
